Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside
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Overview
Description
Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13IO5. It belongs to the class of glycosides and is derived from glucose. The compound features an iodine atom attached to the sixth carbon of the glucopyranose ring, resulting in its unique structure.
Preparation Methods
Synthetic Routes::
Iodination of Glucose Derivatives:
- Information on large-scale industrial production methods for this specific compound is limited. researchers and pharmaceutical companies may synthesize it in smaller quantities for specific applications.
Chemical Reactions Analysis
Reactions::
Iodination Reaction:
Substitution Reactions:
Oxidation and Reduction Reactions:
- The primary product of the iodination reaction is Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exerts its effects remains an area of ongoing research.
- Potential molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H13IO5 |
---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
InChI Key |
MAZXJZHWRBSRKM-ZFYZTMLRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)O |
Origin of Product |
United States |
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